5-(aminomethyl)-N-methylpyridine-2-carboxamide
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Overview
Description
5-(aminomethyl)-N-methylpyridine-2-carboxamide is a chemical compound with a pyridine ring substituted with an aminomethyl group at the 5-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-methylpyridine-2-carboxamide typically involves the reaction of a pyridine derivative with appropriate reagents to introduce the aminomethyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(aminomethyl)-N-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxamide group can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-2-furancarboxamide: Similar structure but with a furan ring instead of pyridine.
5-(aminomethyl)-2-thiophenecarboxamide: Contains a thiophene ring.
5-(aminomethyl)-2-pyrimidinecarboxamide: Features a pyrimidine ring.
Uniqueness
5-(aminomethyl)-N-methylpyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-(aminomethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-10-8(12)7-3-2-6(4-9)5-11-7/h2-3,5H,4,9H2,1H3,(H,10,12) |
InChI Key |
DILRSYOBQDTVPT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)CN |
Origin of Product |
United States |
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